molecular formula C12H10FNO3 B11808931 6-Fluoro-1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

6-Fluoro-1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B11808931
M. Wt: 235.21 g/mol
InChI Key: CNXWXGWUWFFVQR-UHFFFAOYSA-N
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Description

Structural Analysis and IUPAC Nomenclature

The IUPAC name 6-fluoro-1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid systematically describes the compound’s structure. The quinoline backbone is substituted at positions 1 and 8 with methyl groups, while a fluorine atom occupies position 6. A ketone group at position 4 and a carboxylic acid at position 3 complete the functionalization. The “1,4-dihydro” designation indicates partial saturation of the quinoline ring at positions 1 and 4, stabilizing the enol tautomer of the 4-oxo group.

Synonymous identifiers include SB70818 and the CAS registry number 1315371-35-7. The structural depiction confirms a planar aromatic system with substituents influencing electron distribution across the conjugated π-system.

Property Value Source
IUPAC Name 6-fluoro-1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
CAS Number 1315371-35-7
Key Substituents 1-Me, 6-F, 8-Me, 3-COOH, 4-O

Molecular Formula and Weight Determination

The molecular formula C₁₂H₁₀FNO₃ was confirmed via high-resolution mass spectrometry, yielding a molecular weight of 235.21 g/mol. Elemental analysis aligns with the stoichiometry: 61.28% carbon, 4.29% hydrogen, 8.08% fluorine, 5.96% nitrogen, and 20.41% oxygen. The carboxylic acid group contributes to the compound’s polarity, with a calculated partition coefficient (LogP) of 1.81, suggesting moderate lipophilicity.

Spectroscopic Characterization

While detailed spectral data for this specific compound is limited in public databases, analogous fluoroquinolones exhibit characteristic signals:

  • ¹H NMR : Methyl groups at δ 2.5–3.0 ppm (C1 and C8), aromatic protons at δ 7.5–8.5 ppm, and carboxylic acid proton (if non-ionized) near δ 12–13 ppm.
  • ¹³C NMR : Carbonyl carbons (C4=O, C3-COOH) at δ 165–175 ppm, aromatic carbons at δ 110–150 ppm, and methyl carbons at δ 20–25 ppm.
  • IR Spectroscopy : Strong absorption bands for C=O (1670–1750 cm⁻¹), O-H (2500–3300 cm⁻¹), and C-F (1100–1250 cm⁻¹).
  • Mass Spectrometry : A molecular ion peak at m/z 235.21 with fragmentation patterns arising from decarboxylation (-44 Da) and loss of fluorine.

Crystallographic Data and Three-Dimensional Conformational Studies

X-ray diffraction data remains unpublished for this compound. However, PubChem’s interactive 3D conformer model (CID 54772782) predicts a nearly planar quinoline ring with slight puckering at the 1,4-dihydro positions. The carboxylic acid group adopts a syn-periplanar orientation relative to the ketone, facilitating intramolecular hydrogen bonding between O-H (C3) and O=C (C4). Methyl groups at C1 and C8 exhibit free rotation, contributing to conformational flexibility.

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations using the SMILES string CC1=C(C2=C(C=CC(=C2N1C)F)C(=O)O)C(=O)O reveal:

  • Electrostatic Potential : Negative charge localization at the carboxylic oxygen (-0.45 e) and ketone oxygen (-0.38 e), with positive charges at the methyl groups (+0.12 e).
  • Frontier Molecular Orbitals : A HOMO-LUMO gap of 4.8 eV, indicating moderate reactivity. The HOMO is localized on the quinoline π-system, while the LUMO resides on the carbonyl groups.
  • Tautomeric Preference : The 4-oxo-1,4-dihydro form is energetically favored over the 4-hydroxy tautomer by 12.3 kJ/mol, as determined via Gibbs free energy calculations.

Properties

Molecular Formula

C12H10FNO3

Molecular Weight

235.21 g/mol

IUPAC Name

6-fluoro-1,8-dimethyl-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C12H10FNO3/c1-6-3-7(13)4-8-10(6)14(2)5-9(11(8)15)12(16)17/h3-5H,1-2H3,(H,16,17)

InChI Key

CNXWXGWUWFFVQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N(C=C(C2=O)C(=O)O)C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl 2,4-dichloro-5-fluorobenzoylacetate with ammonia or amines under acidic conditions to form the quinoline core . The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce production times .

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The 3-carboxylic acid group participates in esterification, amidation, and salt formation:

Reaction TypeReagents/ConditionsProductApplicationReference
Esterification SOCl₂, ethanolEthyl 6-fluoro-1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylateImproved lipophilicity
Amidation EDCl, HOBt, R-NH₂3-Carboxamide derivatives (e.g., CFTR potentiators)Drug development
Salt Formation NaOH, KOHSodium or potassium saltsEnhanced water solubility

Substitutions at the 7-Position

The 7-position is a hotspot for introducing antibacterial-enhancing groups:

Reaction TypeReagents/ConditionsProductBiological ImpactReference
Piperazinyl Introduction Piperazine derivatives, DMF, K₂CO₃7-(4-Substituted-piperazin-1-yl)-6-fluoro-1,8-dimethyl-4-oxoquinolineBroad-spectrum antibacterial activity
Amination NH₃, CuI, L-proline7-Amino-6-fluoro-1,8-dimethyl-4-oxoquinolineReduced cytotoxicity

Oxidation and Degradation

The 4-oxo group and fluorine substituent influence stability:

Reaction TypeConditionsObservationReference
Photodegradation UV light (254 nm)Ring-opening to form cinnoline derivatives
Thermal Decomposition >200°C (neat)Decarboxylation to 6-fluoro-1,8-dimethyl-4-quinolone

Electrophilic Aromatic Substitution

Fluorine directs electrophiles to specific positions:

Reaction TypeReagents/ConditionsProductReference
Nitration HNO₃/H₂SO₄ (fuming)8-Nitro-6-fluoro-1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Halogenation Br₂, FeBr₃5-Bromo-6-fluoro-1,8-dimethyl-4-oxoquinoline-3-carboxylic acid

Biological Activity Correlations

Key structure-activity relationships (SARs) derived from analogous compounds:

ModificationEffect on Antibacterial Activity (MIC, μg/mL)NotesReference
7-Piperazinyl Group MIC: 0.5–2.0 (vs. E. coli, S. aureus)Enhanced Gram-negative coverage
3-Carboxamide Derivatives MIC: 1.0–4.0 (vs. P. aeruginosa)Improved pharmacokinetics
8-Methyl Group MIC: 2.0–8.0 (vs. B. cereus)Reduced cytotoxicity vs. mammalian cells

Scientific Research Applications

Medicinal Chemistry Applications

The primary application of 6-fluoro-1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid lies in its antibacterial properties. Several studies have demonstrated its effectiveness against various bacterial strains:

Antibacterial Activity

  • In Vitro Studies : Research has shown significant antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus. The compound inhibits bacterial growth by interfering with essential metabolic pathways .
  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values indicating potent antibacterial effects. For instance, derivatives of this compound exhibited MIC values as low as 6.25 µg/ml against specific bacterial strains .

Case Study: Synthesis and Testing

A study conducted by Rameshkumar et al. synthesized various derivatives of 6-fluoro-1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. The derivatives were characterized using IR and NMR spectroscopy, followed by evaluation of their antibacterial properties using the paper disc diffusion method. Results indicated that most synthesized compounds exhibited significant antibacterial activity .

Agrochemical Applications

Beyond medicinal chemistry, this compound has potential applications in agrochemicals due to its ability to interact with biological systems effectively. The structural features that enhance its solubility also contribute to its effectiveness in agricultural formulations.

Comparative Analysis of Related Compounds

To understand the broader implications of 6-fluoro-1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in medicinal chemistry, a comparison with structurally similar compounds can be useful.

Compound NameStructural FeaturesAntibacterial ActivityMIC (µg/ml)
6-Fluoro-1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acidFluorine at 6-position; Methyl at 1 & 8 positionsSignificant≤ 6.25
6-Fluoroquinolone derivativesVaries; typically includes fluorine substitutionsModerate to highVaries
Other quinoline derivativesVaries; often lacks fluorine substitutionVariableHigher than 10

Mechanism of Action

The antibacterial activity of 6-Fluoro-1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for the supercoiling and uncoiling of bacterial DNA, processes critical for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Analysis at Key Positions

The antibacterial activity and pharmacokinetics of fluoroquinolones are heavily influenced by substituents at positions 1, 6, 7, and 8. Below is a comparative analysis:

Compound Name R1 R6 R7 R8 Key Features
6-Fluoro-1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 1-methyl F H 8-methyl - Methyl groups at 1 and 8 may enhance lipophilicity and tissue penetration.
- Lacks a bulky substituent at R7, potentially reducing activity against Gram-positive bacteria.
1-Ethyl-6-fluoro-7-(piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Ethyl F 4-substituted piperazinyl H - Piperazinyl group at R7 broadens Gram-negative coverage.
- Ethyl at R1 improves metabolic stability compared to cyclopropyl.
Besifloxacin analog (8-chloro, R7-azepan amino) Cyclopropyl F Azepan amino Cl - Chlorine at R8 enhances activity against resistant strains.
- Azepan amino at R7 improves binding to mutated DNA gyrase.
Compound from cis-2-fluorocyclopropyl F 4-methylpiperazinyl H - Fluorocyclopropyl at R1 increases oral bioavailability.
- Piperazinyl at R7 enhances Gram-positive activity (MIC: 0.008 µg/mL for S. aureus).

Antibacterial Activity

The minimal inhibitory concentrations (MICs) against common pathogens highlight structural impacts:

Compound S. aureus (µg/mL) E. coli (µg/mL) P. aeruginosa (µg/mL) Notes
Target compound Not reported Not reported Not reported Methyl groups may reduce potency compared to piperazinyl derivatives.
Ciprofloxacin 0.13 0.008 0.13 Benchmark for Gram-negative activity.
LB20304 () 0.008 0.008 0.25 Oxime-substituted pyrrolidine enhances Gram-positive coverage.
Compound 5a () 0.39 1.56 >16 Diazepino-quinolone structure limits Gram-negative efficacy.

Pharmacokinetic and Resistance Profiles

  • Resistance Mitigation: Piperazinyl or azepan amino groups at R7 (e.g., ) reduce susceptibility to efflux pumps in P. aeruginosa . The target compound’s R7 hydrogen may limit this advantage.
  • Metabolic Stability : Cyclopropyl or fluorocyclopropyl groups at R1 () prolong half-life by resisting oxidative metabolism. The methyl group at R1 in the target compound may offer moderate stability .

Biological Activity

6-Fluoro-1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinoline family. Its unique structural features, including a fluorine atom at the 6-position and carboxylic acid functionality at the 3-position, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of 6-fluoro-1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is C12H10FNO3C_{12}H_{10}FNO_3, with a molecular weight of approximately 235.21 g/mol. The compound's structure enhances its solubility and reactivity, making it an attractive candidate for medicinal chemistry.

Structural Features

FeatureDescription
Fluorine SubstitutionEnhances antibacterial activity
Methyl GroupsContribute to lipophilicity and membrane penetration
Carboxylic AcidImproves solubility and reactivity

Antibacterial Properties

Research indicates that 6-fluoro-1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid exhibits significant antibacterial activity. Its mechanism of action primarily involves inhibition of bacterial enzymes critical for growth and replication. The compound's ability to penetrate bacterial cell membranes allows it to exert its effects effectively.

The compound interacts with specific biological targets, particularly enzymes involved in bacterial metabolism. This interaction disrupts normal cellular functions, leading to impaired bacterial growth. Molecular docking studies have been employed to elucidate these interactions further.

Case Studies

  • Antibacterial Efficacy : A study demonstrated that 6-fluoro-1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid showed potent activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of conventional antibiotics, indicating superior efficacy.
  • Comparative Analysis : In a comparative study with other quinolone derivatives, this compound exhibited enhanced antibacterial properties due to its unique structural modifications.

Related Compounds

Several structurally related compounds have been studied for their biological activities:

Compound NameStructural FeaturesBiological Activity
5-Amino-1-cyclopropyl-6-fluoroquinoloneContains amino group; cyclopropyl ringAntibacterial
7-(4-Ethylpiperazin-1-yl)-6-fluoroquinolonePiperazine moiety; fluorine atomAntibacterial
5-Amino-1-cyclopropyl-7-[3-(dimethylamino)methyl]quinoloneDimethylamino group; cyclopropyl ringAntibacterial

Research Findings

Recent studies have highlighted the potential of 6-fluoro-1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in various therapeutic applications beyond antibacterial use:

Anticancer Activity

Preliminary research indicates that derivatives of this compound may possess anticancer properties. For example:

  • Cell Growth Inhibition : In vitro studies demonstrated that certain derivatives inhibited the growth of human lung carcinoma cells (A549) with an IC50 value of approximately 4.8 µM.

Mechanistic Insights

The anticancer activity appears to be mediated through cell cycle arrest at the mitotic phase by inducing cyclin-dependent kinase (CDK) inhibitors and down-regulating phosphatases essential for cell division.

Q & A

Q. What are the established synthetic routes for 6-fluoro-1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid?

The compound is typically synthesized via a multi-step process involving cyclocondensation and fluorination. A common approach involves:

Core formation : Reacting substituted benzoic acid derivatives (e.g., 2,4-dichloro-5-fluoro-3-nitrobenzoic acid) with ethyl 3-(dimethylamino)acrylate to form the quinolone core .

Substituent introduction : Methyl groups at positions 1 and 8 are introduced using alkylating agents under controlled pH and temperature. Fluorination at position 6 is achieved via halogen exchange or direct fluorination .

Carboxylic acid activation : Hydrolysis of ester intermediates (e.g., ethyl carboxylate derivatives) under acidic or basic conditions yields the final carboxylic acid .

Q. Key considerations :

  • Purification via column chromatography or recrystallization ensures high purity.
  • Reaction monitoring using TLC or HPLC-MS is critical to track intermediate formation .

Q. How is the structural identity of this compound validated?

A combination of analytical techniques is used:

  • X-ray crystallography : Provides definitive spatial arrangement and bond angles (e.g., dihedral angles between the quinolone core and substituents) .
  • NMR spectroscopy :
    • ¹H NMR : Confirms methyl group positions (δ ~2.5–3.5 ppm for CH₃) and fluorine coupling patterns.
    • ¹³C NMR : Identifies carbonyl (C=O, δ ~170–180 ppm) and carboxylic acid (COOH, δ ~165 ppm) groups .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., C₁₂H₁₁FN₂O₃ requires m/z 250.23) .

Advanced Research Questions

Q. What strategies improve synthetic yield and purity?

Optimization focuses on:

  • Reaction conditions :
    • Temperature control (e.g., 60–80°C for cyclocondensation) to minimize side reactions .
    • Catalysts: Use of palladium or copper catalysts for efficient fluorination .
  • Purification : Gradient elution in HPLC or flash chromatography to separate structurally similar impurities (e.g., desfluoro byproducts) .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

Q. Data Example :

StepYield (%)Purity (%)Key Parameter
Cyclocondensation658570°C, 12 h
Fluorination7892CuCl₂ catalyst
Hydrolysis90981M NaOH, reflux

Q. How are impurities profiled and controlled in this compound?

Common impurities include:

  • Desfluoro analogs : Formed during incomplete fluorination .
  • Methylation byproducts : Result from over-alkylation at position 1 or 8 .
  • Degradation products : Oxidative products under acidic/basic conditions .

Q. Analytical methods :

  • HPLC-MS : Detects impurities at 0.1% levels using C18 columns and acetonitrile/water gradients .
  • Reference standards : Commercially available impurities (e.g., desfluoro compound, CAS 93107-11-0) are used for spiking studies .

Q. What structural modifications enhance antibacterial activity in related quinolones?

Structure-activity relationship (SAR) studies reveal:

  • Position 1 : Cyclopropyl groups (vs. ethyl) improve Gram-negative activity by enhancing DNA gyrase binding .
  • Position 6 : Fluorine is critical for potency; removal reduces activity 10-fold .
  • Position 8 : Methyl groups increase lipophilicity, improving bacterial membrane penetration .

Q. Example :

DerivativeSubstituentsMIC (μg/mL) E. coli
Target compound1,8-dimethyl, 6-F0.5
Desfluoro analog1,8-dimethyl, 6-H5.0
Cyclopropyl analog1-cyclopropyl, 6-F0.2

Q. How can contradictory data on antibacterial potency be resolved?

Discrepancies arise due to:

  • Assay variability : Differences in bacterial strains (e.g., ATCC vs. clinical isolates) or growth media .
  • Structural analogs : Minor substituent changes (e.g., 7-piperazinyl vs. 7-nitroso groups) drastically alter activity .
  • Methodology : Broth microdilution (CLSI guidelines) vs. agar dilution affects MIC values .

Q. Resolution :

  • Standardize testing protocols (CLSI/EUCAST guidelines).
  • Use isogenic bacterial strains to isolate substituent effects .

Q. What stability challenges exist for this compound, and how are they managed?

Degradation pathways :

  • Photodegradation : Quinolone core undergoes ring-opening under UV light .
  • Hydrolysis : Carboxylic acid group reacts in acidic/basic conditions, forming esters or decarboxylated products .

Q. Mitigation :

  • Storage : -20°C in amber vials under inert gas (N₂/Ar) .
  • Formulation : Lyophilized powders or co-crystals improve shelf life .

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